molecular formula C10H24N2O3 B1219291 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol

1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol

Cat. No. B1219291
M. Wt: 220.31 g/mol
InChI Key: NOWSFZSRGQDPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol is an amino alcohol.

Scientific Research Applications

Beta-Adrenoceptor Studies

The compound 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol has been instrumental in the study of β-adrenoceptors. Specifically, CGP 20712 A, which is closely related to this compound, has been utilized as a specific β1-adrenoceptor antagonist. Research using this compound has facilitated the differentiation between β1- and β2-adrenoceptors in various tissues, employing in vitro [3H]dihydroalprenolol ([3H]DHA) binding assays. The distinct biphasic concentration-effect curves observed in rat neocortical membranes, as opposed to monophasic curves in cerebellar membranes, underscore the compound's utility in quantifying β-adrenoceptor subtypes (Dooley, Bittiger, & Reymann, 1986).

Antihypertensive Agent Analysis

Enantioselective biodistribution studies have been conducted using a novel antihypertensive agent, which shares structural similarities with 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol. These studies required precise quantification of each enantiomer in biological fluids and tissues, highlighting the compound's role in developing and analyzing cardiovascular drugs (He et al., 2017).

Spectrophotometric Analysis

Spectrophotometric methods have been developed using compounds structurally related to 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol for the determination of copper in pharmaceutical and biological samples. These methods demonstrate the compound's application in analytical chemistry and its potential in various spectroscopic analyses (Dalman et al., 2002).

Polymorphism Studies

Investigations into the polymorphic forms of compounds structurally akin to 1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol have been conducted, employing spectroscopic and diffractometric techniques. These studies are crucial for understanding the physical and chemical properties of pharmaceutical compounds, aiding in the development of stable and effective drug formulations (Vogt et al., 2013).

properties

Product Name

1-(Ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]-2-propanol

Molecular Formula

C10H24N2O3

Molecular Weight

220.31 g/mol

IUPAC Name

1-(ethylamino)-3-[3-(ethylamino)-2-hydroxypropoxy]propan-2-ol

InChI

InChI=1S/C10H24N2O3/c1-3-11-5-9(13)7-15-8-10(14)6-12-4-2/h9-14H,3-8H2,1-2H3

InChI Key

NOWSFZSRGQDPTC-UHFFFAOYSA-N

Canonical SMILES

CCNCC(COCC(CNCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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